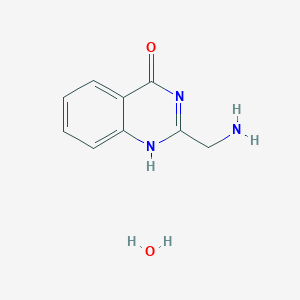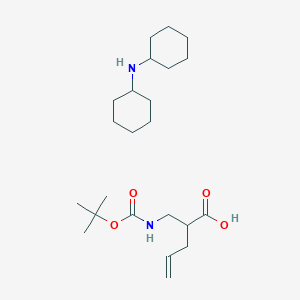
N-Boc-3-amino-2-allylpropionic acid DCHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-amino-2-allylpropionic acid DCHA salt is a chemical compound with the molecular formula C23H42N2O4 and a molecular weight of 410.59. This compound is primarily used in proteomics research and serves as a biochemical reagent. It is known for its stability and reactivity, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-amino-2-allylpropionic acid DCHA salt typically involves the following steps:
Protection of the amino group: The amino group of 3-amino-2-allylpropionic acid is protected using a Boc (tert-butoxycarbonyl) group to form N-Boc-3-amino-2-allylpropionic acid.
Formation of the DCHA salt: The protected amino acid is then reacted with DCHA (N,N-Diisopropylethylamine) to form the DCHA salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
化学反应分析
Types of Reactions: N-Boc-3-amino-2-allylpropionic acid DCHA salt can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the double bond in the allyl group.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed:
Oxidation: Allyl propionic acid derivatives.
Reduction: Propionic acid derivatives without the double bond.
Substitution: Amino acid derivatives with different functional groups.
科学研究应用
N-Boc-3-amino-2-allylpropionic acid DCHA salt is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of protein interactions and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-Boc-3-amino-2-allylpropionic acid DCHA salt exerts its effects depends on its specific application. In proteomics research, it may act as a reagent to modify proteins or peptides, facilitating the study of their structure and function. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being investigated.
相似化合物的比较
N-Boc-3-amino-2-allylpropionic acid DCHA salt is unique due to its stability and reactivity. Similar compounds include:
N-Boc-3-amino-2-methylpropionic acid DCHA salt: Similar structure but with a methyl group instead of an allyl group.
N-Boc-3-amino-2-ethylpropionic acid DCHA salt: Similar structure but with an ethyl group instead of an allyl group.
These compounds differ in their reactivity and the types of reactions they undergo, making this compound particularly valuable in specific applications.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h11-13H,1-10H2;5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDFSXUDBGKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
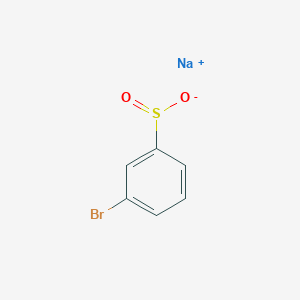
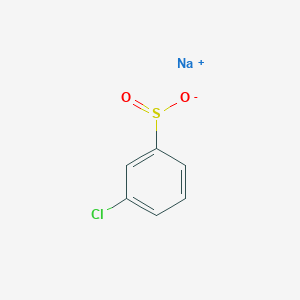
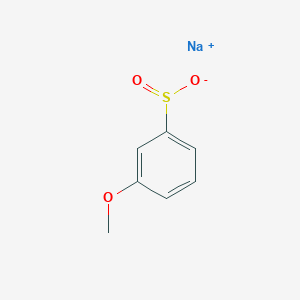
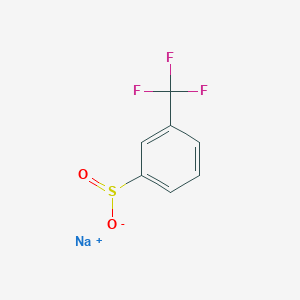
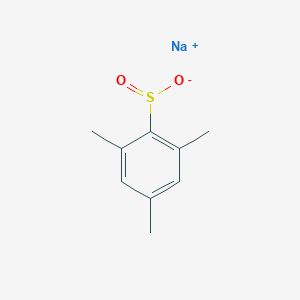
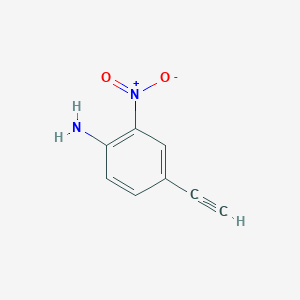
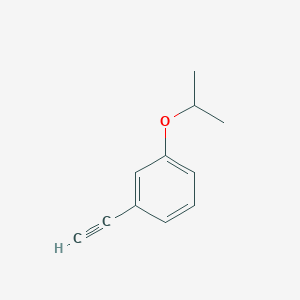
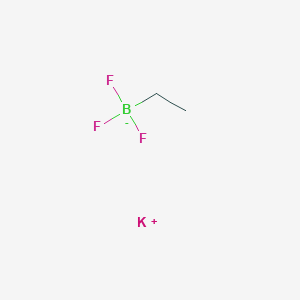
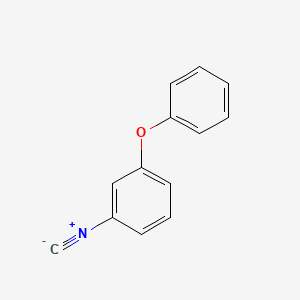
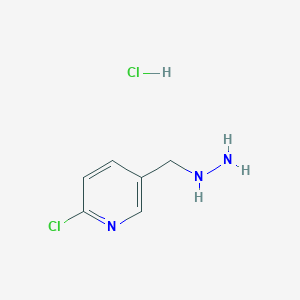
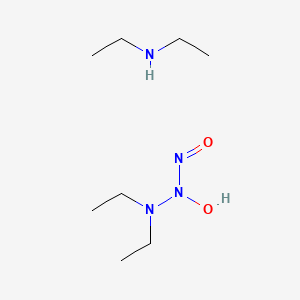
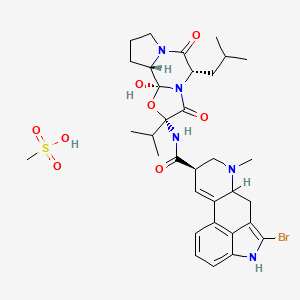
![(2R,3S,5Z,9R)-5-(1-hydroxyethylidene)-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B7881346.png)
